molecular formula C11H10F2O4S B2584199 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid CAS No. 1156165-34-2

3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid

Cat. No.: B2584199
CAS No.: 1156165-34-2
M. Wt: 276.25
InChI Key: YYSRQXXGQHIJBB-UHFFFAOYSA-N
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Description

3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C11H10F2O4S This compound is characterized by the presence of a cyclopropylmethanesulfonyl group attached to a 2,6-difluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethanesulfonyl chloride, which is then reacted with 2,6-difluorobenzoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The difluorobenzoic acid moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropylmethanesulfonyl-4-fluorobenzoic acid
  • 3-Cyclopropylmethanesulfonyl-2,4-difluorobenzoic acid
  • 3-Cyclopropylmethanesulfonyl-2,6-dichlorobenzoic acid

Uniqueness

3-Cyclopropylmethanesulfonyl-2,6-difluorobenzoic acid is unique due to the presence of both the cyclopropylmethanesulfonyl and 2,6-difluorobenzoic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(cyclopropylmethylsulfonyl)-2,6-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O4S/c12-7-3-4-8(10(13)9(7)11(14)15)18(16,17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSRQXXGQHIJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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